2-氯-5-苯基-1,3,4-噁二唑

描述

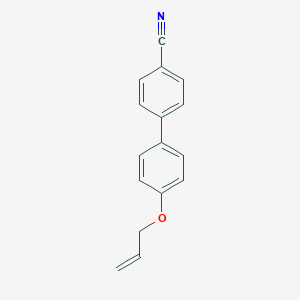

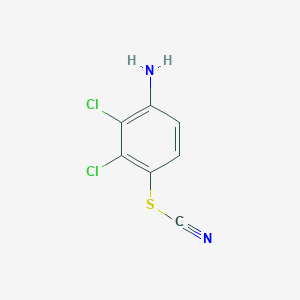

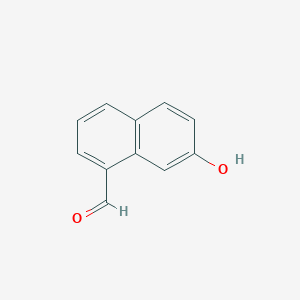

2-Chloro-5-phenyl-1,3,4-oxadiazole is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

Oxadiazoles can be synthesized using various methods. The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .科学研究应用

药物研究

噁二唑衍生物因其药理特性而被广泛研究。 它们已知具有广泛的生物活性,包括抗菌、抗真菌、抗炎和抗癌特性 . 2-氯-5-苯基-1,3,4-噁二唑中氯和苯基的存在可能增强了这些特性。

农业化学

含有噁二唑部分的化合物因其广泛的农业生物活性而显示出作为化学农药的潜力 . 可以研究2-氯-5-苯基-1,3,4-噁二唑在植物病害防治方面的功效。

抗菌活性

噁二唑衍生物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌等多种细菌菌株的抗菌活性已得到评估,结果令人鼓舞。 已经评估了噁二唑衍生物对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌等多种细菌菌株的抗菌活性,结果令人鼓舞 . 这表明2-氯-5-苯基-1,3,4-噁二唑在开发新的抗菌剂方面具有潜力。

癌症研究

一些噁二唑已被发现通过诱导细胞凋亡和阻滞细胞周期来抑制癌细胞生长 . 2-氯-5-苯基-1,3,4-噁二唑以其特定的取代基,可以作为进一步癌症研究的候选对象。

酶抑制

噁二唑因其抑制疾病发病机制中至关重要的各种酶的能力而被研究 . 2-氯-5-苯基-1,3,4-噁二唑的结构特征可能有助于酶抑制活性。

化疗药物开发

寻找副作用更少的化疗药物的研究一直在进行。 由于其潜在的更低毒性和更高的生物利用度,噁二唑已被探索作为现有药物的替代品 . 可以在这个背景下探索2-氯-5-苯基-1,3,4-噁二唑。

作用机制

Target of Action

Oxadiazoles, the class of compounds to which it belongs, have been found to exhibit a wide range of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising results as anticancer agents . The specific targets can vary depending on the exact structure and substituents of the oxadiazole compound.

Mode of Action

Oxadiazole compounds are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some oxadiazoles have been found to inhibit key proteins such as AKT serine/threonine kinase 1 (AKT1), SRC proto-oncogene, non-receptor tyrosine kinase (SRC), and epidermal growth factor receptor (EGFR) .

Biochemical Pathways

Oxadiazoles have been found to affect various biochemical pathways depending on their targets . For instance, oxadiazoles targeting AKT1, SRC, and EGFR would likely affect pathways related to cell proliferation, survival, and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Given the known activities of oxadiazoles, it can be inferred that this compound may have potential anti-bacterial, anti-viral, anti-leishmanial, and anticancer effects .

安全和危害

未来方向

Oxadiazoles, including 2-Chloro-5-phenyl-1,3,4-oxadiazole, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . The continuing rise and spread of drug-resistant tuberculosis is a global health threat and increases pressure on drug discovery programs to deliver new candidates to expand the TB drug development pipeline .

属性

IUPAC Name |

2-chloro-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNNXKJPIMRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483183 | |

| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1483-31-4 | |

| Record name | 2-chloro-5-phenyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)